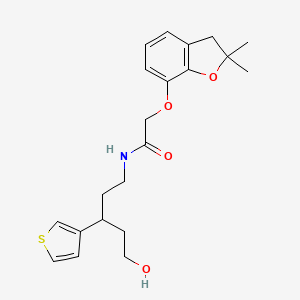

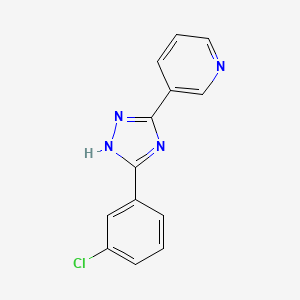

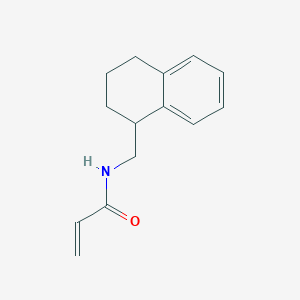

![molecular formula C7H7NO2 B2525274 6,7-Dihidrobenzo[D]isoxazol-5(4H)-ona CAS No. 1196151-20-8](/img/structure/B2525274.png)

6,7-Dihidrobenzo[D]isoxazol-5(4H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.138. The purity is usually 95%.

BenchChem offers high-quality 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antiproliferativa e Inhibición de HSP90

Antecedentes: 6,7-Dihidrobenzo[D]isoxazol-5(4H)-ona es un andamiaje versátil para el desarrollo de fármacos. Los investigadores han sintetizado una serie de 8-aril-4,5-dihidrotiaazolo[4′,5′:3,4]benzo[1,2-c]isoxazol-2-aminas utilizando un método eficaz. Este método implica la α-ceto bromación de 3-aril-6,7-dihidrobenzo[c]isoxazol-4(5H)-onas, seguida de condensación con tiourea en acetonitrilo .

Aplicaciones:- Inhibición de HSP90: Los compuestos seleccionados afectaron significativamente las proteínas clientes de HSP90, incluidos los receptores de hormonas esteroideas y el factor antiapoptótico BCL2. Esto sugiere su potencial como inhibidores de HSP90, que desempeñan un papel crucial en la progresión del cáncer .

Reacción de Mannich Asimétrica Organocatalítica

Antecedentes: Se desarrolló una reacción de Mannich asimétrica organocatalítica eficiente utilizando 6,7-dihidrobenzo[D]isoxazol-5(4H)-onas. Un organocatalizador bifuncional de esquaramida/base de Brønsted facilitó la adición de Mannich enantioselectiva, lo que condujo a 3-aminoóxindoles quirales con centros estereogénicos tetra sustituidos .

Aplicaciones:Oxazolonas como Plantillas

Antecedentes: Las oxazol-5-(4H)-onas, incluida la this compound, sirven como plantillas versátiles para síntesis estereoselectivas. Se han explorado en varios contextos, incluida la síntesis de aminoácidos y la construcción de andamiajes heterocíclicos .

Aplicaciones:En resumen, la this compound ofrece oportunidades interesantes en el descubrimiento de fármacos, la síntesis asimétrica y el diseño de andamiajes. Los investigadores continúan explorando sus aplicaciones multifacéticas, lo que la convierte en un compuesto valioso en la investigación química . Si necesita más detalles o tiene más preguntas, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

The primary target of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that assists in the proper folding of proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .

Mode of Action

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one interacts with HSP90, affecting its ability to correctly fold proteins . This interaction disrupts the normal function of HSP90, leading to changes in the activity of its client proteins .

Biochemical Pathways

The disruption of HSP90’s function affects multiple biochemical pathways. Particularly, it impacts the pathways involving its client proteins, such as steroid hormone receptors and the anti-apoptotic factor BCL2 . The downstream effects of these disruptions can vary, but they often result in the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The interaction of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one with HSP90 leads to significant molecular and cellular effects. Specifically, it has been found to exhibit high antiproliferative potency against MCF-7 breast cancer cells . This suggests that the compound could be of interest for anticancer drug development .

Análisis Bioquímico

Biochemical Properties

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potential inhibitor of heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of many client proteins . The interaction between 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one and HSP90 leads to the disruption of the protein’s function, thereby affecting the stability of its client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 .

Cellular Effects

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one exhibits notable effects on various cell types and cellular processes. It has been shown to possess antiproliferative activity against several cancer cell lines, including A431, 22Rv1, and MCF-7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one induces changes in the expression of genes associated with cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the ATP-binding pocket of HSP90, inhibiting its chaperone activity . This inhibition leads to the degradation of HSP90 client proteins, which are crucial for the growth and survival of cancer cells . Additionally, 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways may influence the compound’s effects on metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For instance, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins may influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of 6,7-Dihydrobenzo[D]isoxazol-5(4H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or endoplasmic reticulum can impact its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

6,7-dihydro-4H-1,2-benzoxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-6-1-2-7-5(3-6)4-8-10-7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORWAKUSTQFOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-20-8 |

Source

|

| Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

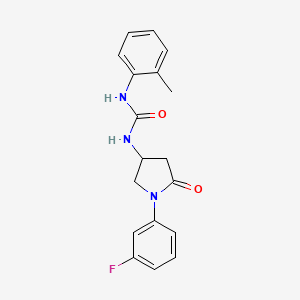

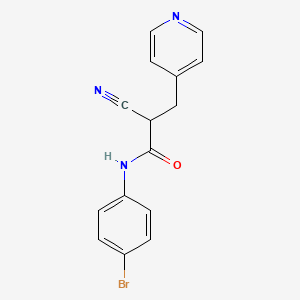

![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)

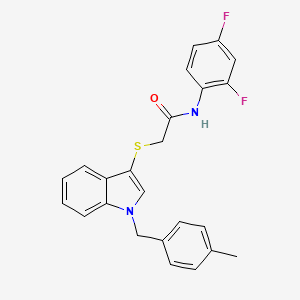

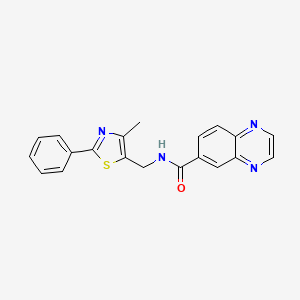

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)

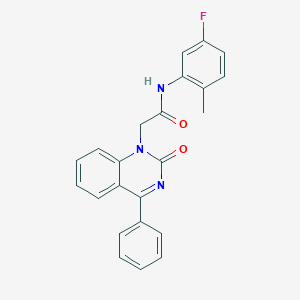

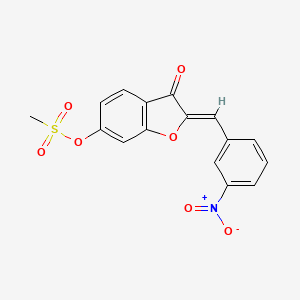

![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)